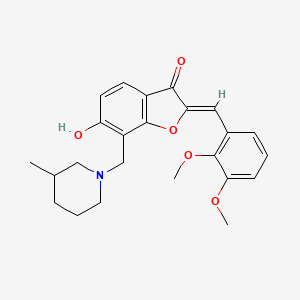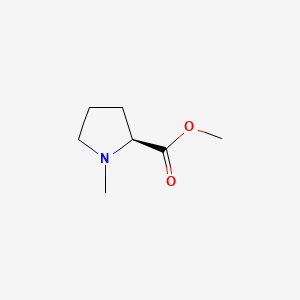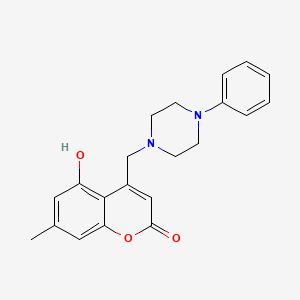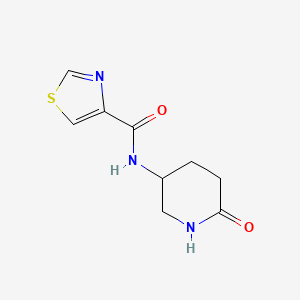![molecular formula C22H28N2O3S B2370381 N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide CAS No. 690245-69-3](/img/structure/B2370381.png)
N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C22H28N2O3S and a molecular weight of 400.54 g/mol. Clozapine is used to treat treatment-resistant schizophrenia, but its use is limited due to the risk of agranulocytosis, a severe reduction in white blood cells.
Applications De Recherche Scientifique
N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a research tool to study the metabolism of clozapine and its pharmacological effects.
Biology: Researchers investigate its potential therapeutic applications, including its antipsychotic effects and reduced side effects compared to clozapine.
Medicine: The compound is studied for its potential to retain the antipsychotic effects of clozapine while exhibiting a lower risk of agranulocytosis.
Industry: Its unique structural properties make it a versatile material for drug development and other applications.
Méthodes De Préparation
The synthesis of N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide involves the removal of a methyl group from clozapine by the enzyme CYP3A4. This process occurs in the body, forming N-desmethylclozapine as a metabolite
Analyse Des Réactions Chimiques
N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide involves its interaction with various molecular targets and pathways. As a metabolite of clozapine, it retains some pharmacological activity but is significantly less potent. The compound’s effects are mediated through its interaction with neurotransmitter receptors, including dopamine and serotonin receptors. These interactions contribute to its antipsychotic effects and potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide is unique due to its structural properties and pharmacological activity. Similar compounds include:
Clozapine: The parent compound from which N-desmethylclozapine is derived.
Other antipsychotic drugs: Compounds like olanzapine and quetiapine share some structural similarities and pharmacological effects.
This compound is distinct in its reduced potency and potential for lower side effects compared to clozapine.
Propriétés
IUPAC Name |
N-[[4-(azepane-1-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-7-8-18(2)21(15-17)28(26,27)23-16-19-9-11-20(12-10-19)22(25)24-13-5-3-4-6-14-24/h7-12,15,23H,3-6,13-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEZWZUVOVPFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2370302.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride](/img/structure/B2370303.png)
![2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2370306.png)

![Methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate](/img/structure/B2370309.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2370311.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide](/img/structure/B2370314.png)
![Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B2370315.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2370319.png)


